![molecular formula C10H11ClN2O4 B4695112 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide CAS No. 5349-26-8](/img/structure/B4695112.png)
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and water.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes involves the selective binding of the probe to the active site of PTPs. This binding induces a conformational change in the probe, resulting in the emission of fluorescence. The intensity of the fluorescence is directly proportional to the activity of the PTP, allowing for the quantification of PTP activity in biological samples.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for the study of PTP activity. In vitro studies have shown that 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has no significant cytotoxicity at concentrations typically used for PTP assays. Furthermore, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide does not interfere with other cellular processes, ensuring the specificity of the assay.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes has several advantages for lab experiments. Firstly, these probes are highly selective and sensitive for the detection of PTP activity, allowing for the accurate quantification of PTP activity in biological samples. Secondly, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes are easy to use and can be adapted to high-throughput screening assays, making them valuable tools for drug discovery. However, the use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes is limited to the detection of PTP activity and cannot be used for the detection of other enzymes or biomolecules.
Future Directions
There are several future directions for the study of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes. Firstly, the development of more sensitive and selective probes for the detection of specific PTP isoforms could provide valuable insights into the role of these enzymes in disease states. Secondly, the application of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes in vivo could provide a better understanding of the regulation of PTP activity in living organisms. Finally, the use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes in drug discovery could lead to the development of novel therapeutics for the treatment of diseases associated with dysregulated PTP activity.
Conclusion:
In conclusion, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide is a valuable tool for the study of PTP activity in scientific research. Its synthesis method is straightforward, and its use in fluorescent probes has significant advantages for lab experiments. The future directions for the study of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes are promising and could lead to significant advancements in the understanding and treatment of diseases associated with dysregulated PTP activity.
Scientific Research Applications
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide is in the development of fluorescent probes for the detection of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a crucial role in the regulation of cellular signaling pathways. The dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes have been shown to be highly selective and sensitive for the detection of PTP activity, making them valuable tools for the study of PTPs in both normal and disease states.
properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-5-4-12-10(14)8-3-2-7(13(15)16)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYANZCVJLDQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367064 | |
Record name | 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5349-26-8 | |
Record name | 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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